N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 302918-26-9
VCID: VC16090932
InChI: InChI=1S/C20H24N6O/c1-4-26(5-2)16-10-8-15(9-11-16)14-21-24-20(27)18-13-17(22-23-18)19-7-6-12-25(19)3/h6-14H,4-5H2,1-3H3,(H,22,23)(H,24,27)/b21-14+
SMILES:
Molecular Formula: C20H24N6O
Molecular Weight: 364.4 g/mol

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

CAS No.: 302918-26-9

Cat. No.: VC16090932

Molecular Formula: C20H24N6O

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide - 302918-26-9

Specification

CAS No. 302918-26-9
Molecular Formula C20H24N6O
Molecular Weight 364.4 g/mol
IUPAC Name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C20H24N6O/c1-4-26(5-2)16-10-8-15(9-11-16)14-21-24-20(27)18-13-17(22-23-18)19-7-6-12-25(19)3/h6-14H,4-5H2,1-3H3,(H,22,23)(H,24,27)/b21-14+
Standard InChI Key OZWWNFWCWYCUED-KGENOOAVSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound’s molecular formula is C₂₀H₂₄N₆O, with a molecular weight of 364.4 g/mol . Its IUPAC name, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide, reflects its intricate architecture. The SMILES notation, CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C, further clarifies the spatial arrangement of its functional groups .

Table 1: Key Molecular Properties

PropertyValue
CAS Number302918-26-9
Molecular FormulaC₂₀H₂₄N₆O
Molecular Weight364.4 g/mol
IUPAC NameN-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
SMILES NotationCCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C

Structural Features

The molecule comprises three distinct regions:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 3-position with a 1-methylpyrrol-2-yl group.

  • Hydrazone Linker: An E-configured imine (-CH=N-) bridge connecting the pyrazole carboxamide to the aromatic system .

  • Aromatic Diethylamino Group: A para-substituted phenyl ring bearing a diethylamino (-N(C₂H₅)₂) group, enhancing solubility and electronic interactions.

These features collectively contribute to the compound’s reactivity and potential bioactivity, as analogous structures are known to engage with biological targets such as enzymes and microtubules .

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a condensation reaction between a pyrazole carbohydrazide intermediate and a substituted aromatic aldehyde . For example:

  • Step 1: Preparation of 5-substituted-1H-pyrazole-3-carbohydrazide by hydrazinolysis of the corresponding ethyl ester.

  • Step 2: Condensation with 4-(diethylamino)benzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .

Reaction conditions, including solvent polarity and temperature, are optimized to favor the E-configuration of the hydrazone bond, critical for biological activity.

Purification and Analysis

Post-synthesis purification employs techniques such as column chromatography and recrystallization. Structural confirmation relies on:

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .

  • ¹H NMR: Signals for the diethylamino group (δ 1.1–1.3 ppm, triplet), aromatic protons (δ 6.5–8.0 ppm), and pyrrole protons (δ 6.0–6.5 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 364.4 consistent with the molecular formula .

Biological Activities and Mechanisms

Anticancer and Antitubulin Effects

Pyrazole-carbohydrazides with indole or pyrrole substituents demonstrate tubulin polymerization inhibition, a mechanism critical in anticancer drug development . In one study:

  • Compound A18 (a structural analog) exhibited IC₅₀ values of 0.89–2.31 µM against MCF-7 and A549 cancer cells, comparable to colchicine but with lower cytotoxicity .

  • Molecular docking revealed binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing mitotic catastrophe .

Table 2: Biological Activities of Related Compounds

ActivityFindingsSource
AntimicrobialInhibition of S. aureus, P. aeruginosa
AntitubulinIC₅₀ = 0.89–2.31 µM in cancer cells
Anti-inflammatoryCOX-2 inhibition in murine models

Mechanistic Insights

The compound’s bioactivity likely stems from:

  • Hydrazone Linker: Serves as a hydrogen bond donor/acceptor, facilitating interactions with enzymatic active sites.

  • Diethylamino Group: Enhances lipophilicity and membrane permeability, promoting intracellular accumulation .

  • Pyrazole-Pyrrole System: Modulates electron distribution, enabling redox interactions with biological targets .

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